[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate
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Overview
Description
[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate is a chemical compound known for its unique structure and properties It is a member of the acetate family, characterized by the presence of an acetate group attached to a biphenyl structure with a tert-butylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate typically involves the reaction of 4-bromoacetophenone with tert-butyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the tert-butylcarbamoyl group, resulting in different reactivity and applications.
Biphenyl acetate: Similar biphenyl structure but without the tert-butylcarbamoyl substituent.
Tert-butylcarbamoyl phenyl acetate: Similar functional groups but different structural arrangement.
Uniqueness
[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate stands out due to its unique combination of functional groups and structural features. The presence of both the acetate and tert-butylcarbamoyl groups imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)23-17-10-8-14(9-11-17)15-6-5-7-16(12-15)18(22)20-19(2,3)4/h5-12H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOGOIYZCCRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368136 |
Source
|
Record name | [4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-70-6 |
Source
|
Record name | [4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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